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Vanilla tincture - 8047-24-3

Vanilla tincture

Catalog Number: EVT-15422179
CAS Number: 8047-24-3
Molecular Formula: C111H94Cl3F3N18O12
Molecular Weight: 2035.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The vanilla bean is sourced from orchids of the genus Vanilla. The extraction process involves curing and fermenting the beans to develop the desired flavor profile. Natural vanilla tincture is considered superior in quality but is significantly more expensive than synthetic alternatives, with prices ranging from USD 1200 to over USD 4000 per kilogram .

Classification

Vanilla tincture can be classified based on its source:

  • Natural Vanilla Tincture: Extracted directly from vanilla beans.
  • Synthetic Vanilla Tincture: Produced through chemical synthesis, often utilizing precursors like guaiacol or lignin .
Synthesis Analysis

Methods

The synthesis of vanillin, the key component of vanilla tincture, can be achieved through several methods:

  1. Natural Extraction: Involves methods such as Soxhlet extraction, supercritical fluid extraction, and microwave-assisted extraction to obtain vanillin from cured vanilla beans.
  2. Chemical Synthesis: Commonly synthesized from 4-hydroxybenzaldehyde through a two-step process:
    • Bromination: 4-hydroxybenzaldehyde is brominated to form 3-bromo-4-hydroxybenzaldehyde.
    • Copper-Mediated Coupling: This intermediate undergoes coupling with methoxide to yield vanillin .

Technical Details

The chemical synthesis of vanillin typically employs transition metal catalysts to facilitate reactions that would otherwise require harsher conditions. The regioselectivity observed during bromination exemplifies electrophilic aromatic substitution, which is crucial for obtaining the desired product .

Molecular Structure Analysis

Structure

Vanillin has the molecular formula C8H8O3C_8H_8O_3 and features a phenolic aldehyde structure. Its structural components include:

  • A benzene ring (six carbon atoms with alternating double bonds).
  • An aldehyde group (CHO-CHO).
  • A hydroxyl group (OH-OH).
  • A methoxy group (OCH3-OCH_3).

The structural formula can be represented as follows:

Vanillin 4 hydroxy 3 methoxybenzaldehyde \text{Vanillin}\quad \text{ 4 hydroxy 3 methoxybenzaldehyde }

Data

  • Molecular Weight: 152.15 g/mol
  • Melting Point: 81.5 ºC
  • Boiling Point: 285 ºC
  • Solubility: Slightly soluble in ethanol and water; soluble in chloroform and ether .
Chemical Reactions Analysis

Reactions

Vanillin participates in various chemical reactions, including:

  • Oxidation: Vanillin can oxidize to form vanillic acid under certain conditions.
  • Reduction: It can also undergo reduction reactions to form alcohol derivatives.

Technical Details

The stability of vanillin can be affected by light and moisture, leading to its slow oxidation. This property necessitates careful storage conditions to preserve its flavor profile .

Mechanism of Action

Process

The bioactive properties of vanillin are attributed to its ability to interact with various biological pathways. It exhibits antioxidant properties by scavenging free radicals, which contributes to its neuroprotective effects. Additionally, vanillin has been shown to enhance the efficacy of certain antibiotics and possess anticancer properties by inducing apoptosis in cancer cells .

Data

Research indicates that vanillin's bioactivity may stem from its ability to modulate signaling pathways involved in inflammation and cell survival, making it a candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white crystalline solid.
  • Odor: Sweetish aroma characteristic of vanilla.
  • Taste: Pleasant vanilla flavor.

Chemical Properties

  • Density: 1.056 g/ml
  • Light Sensitivity: Slowly oxidizes upon exposure to light.
  • Solubility Profile:
    • Slightly soluble in water (1 g/100 mL).
    • Soluble in organic solvents like chloroform and ether .
Applications

Scientific Uses

Vanilla tincture has diverse applications across various fields:

  • Culinary Arts: Used as a flavoring agent in desserts, beverages, and confections.
  • Perfumery: Serves as a key ingredient in fragrances due to its pleasant aroma.
  • Pharmaceuticals: Explored for its potential health benefits, including antioxidant and antimicrobial properties.
  • Cosmetics: Incorporated into skincare products for its fragrance and potential skin benefits .
Biosynthesis Pathways of Key Aromatic Compounds in Vanilla Tincture

Enzymatic and Microbial Contributions to Glucovanillin Hydrolysis

Glucovanillin hydrolysis represents the critical activation step converting stored precursor into sensorially active vanillin. This β-D-glucosidase-mediated reaction occurs predominantly in the inner mesocarp and placental laminae of vanilla pods, where glucovanillin accumulation peaks at >300 mM in cellular water phases [4]. Plant-derived β-glucosidases demonstrate optimal activity at 40-45°C and pH 5.0-5.5, conditions naturally achieved during the sweating phase of traditional curing. However, biochemical analyses reveal that enzymatic hydrolysis occurs primarily on the bean surface, coinciding with microbial colonization sites [2].

Molecular characterization of vanilla bean microbiomes identifies Bacillus spp. as dominant contributors to glucovanillin hydrolysis. Transcriptomic analysis detects expression of bacterial bgl genes encoding β-glucosidases during curing, with Bacillus subtilis isolates demonstrating exceptional glucovanillin degradation capabilities [2]. When introduced as green fluorescent protein (GFP)-tagged inoculants, these colonizers actively metabolize glucovanillin as a sole carbon source, converting >90% substrate to vanillin within 24 hours in vitro. The hydrolysis mechanism involves a two-step enzymatic process:

  • Cell wall degradation: Pectinases and cellulases from Bacillus spp. facilitate tissue permeability
  • Glycosidic cleavage: Microbial β-glucosidases hydrolyze glucovanillin at the plasma membrane interface

Table 1: Comparative Glucovanillin Hydrolysis Efficiency in Vanilla Curing Systems

Hydrolysis AgentSourceOptimal ConditionsHydrolysis EfficiencyKey Products
Plant β-glucosidaseVanilla planifolia mesocarppH 5.2, 42°C65-70% conversion in 72hVanillin, vanillyl alcohol
Bacillus subtilis XY11Colonizing isolatepH 6.0, 37°C>90% conversion in 24hVanillin, guaiacol, α-cubebene
Commercial enzyme cocktailViscozyme® + Celluclast®pH 5.0, 70°C in 47.5% ethanol3.13× higher than Soxhlet extractionVanillin, p-hydroxybenzaldehyde [9]

The microbial contribution explains the terroir-specific variations in vanilla flavor profiles, as regional differences in Bacillus populations significantly influence hydrolysis kinetics and by-product formation. Volatile analyses reveal that Bacillus-mediated hydrolysis produces not only vanillin but also minor compounds including α-cubebene, β-pinene, and guaiacol, which contribute to the complexity of vanilla aroma [2].

Role of Endophytic Fungi in De Novo Vanillin Precursor Synthesis

Endophytic fungi colonize vanilla tissues asymptomatically and contribute significantly to vanillin precursor biosynthesis through complementary metabolic pathways. These symbiotic microorganisms, particularly Fusarium spp. and Cladosporium spp., demonstrate ferulic acid biosynthesis capability within plant tissues [5] [8]. Isotopic tracing studies confirm that fungal endophytes incorporate shikimic acid into p-hydroxybenzoic acid, a key vanillin precursor, at rates exceeding plant tissue capabilities by 30-40% [1] [5].

The fungal-plant metabolic crosstalk occurs via three primary mechanisms:

  • Precursor exchange: Fungi supply cinnamic acid derivatives to plant cells for final conversion to glucovanillin
  • Co-regulation of phenylpropanoid genes: Fungal metabolites upregulate host phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H) expression
  • Detoxification function: Fungi convert toxic free vanillin to less cytotoxic vanillyl alcohol during peak production phases

Table 2: Fungal Contributions to Vanillin Precursor Synthesis

Fungal SpeciesIsolation SourceKey Biosynthetic ContributionPrecursor YieldSpecialized Enzymes
Fusarium oxysporum Van-1V. planifolia stem tissueFerulic acid biosynthesis from glucose1.8 g/L in culturePhenylalanine ammonia-lyase, Cinnamate-4-hydroxylase
Cladosporium cladosporioides Van-5Pod mesocarpp-Coumaric acid methylation0.9 g/L in cultureS-Adenosylmethionine-dependent methyltransferases
Aspergillus niger Van-7Rhizosphere soilEugenol → Coniferyl alcohol conversion2.3 g/L in cultureEugenol hydroxylase, Coniferyl alcohol dehydrogenase

Subcellular localization studies using DESI-MSI (desorption electrospray ionization mass spectrometry imaging) demonstrate that vanillin glucoside accumulates preferentially in mesocarp and placental laminae—precisely the tissues harboring the highest density of endophytic hyphae [4] [8]. This spatial correlation suggests fungal involvement in directing vanillin storage patterns. Furthermore, proteomic analyses identify fungal-derived proteins in vanilla pod extracts, including a 38 kDa methyltransferase that enhances the methylation of protocatechuic aldehyde to vanillin [8].

The endophytic contribution extends beyond precursor synthesis to include activation of the plant's defense-related secondary metabolism. Fungal elicitors stimulate the expression of VpVAN (vanillin synthase) in pod parenchyma cells, increasing vanillin production by 2.5-fold compared to non-colonized tissues [4] [8]. This symbiotic relationship underscores the ecological complexity of vanillin biosynthesis, where microorganisms functionally extend the metabolic capabilities of their host plant.

Metabolic Engineering of Vanillin Glycosylation in Yeast Systems

Metabolic engineering approaches have successfully reconstructed vanillin glycosylation pathways in microbial hosts, primarily targeting Saccharomyces cerevisiae and Schizosaccharomyces pombe. These platforms address two critical challenges in biotechnological vanillin production: cytotoxicity of free vanillin above 0.5 g/L and the need for natural flavor conjugate forms that enable controlled aroma release [3] [6] [7].

The engineering strategy involves three genetic components:

  • Vanillin biosynthetic pathway: Introduction of heterologous genes including Pp3DSD (3-dehydroshikimate dehydratase from Podospora pauciseta), NsACAR (aromatic carboxylic acid reductase from Nocardia sp.), and HsOMT (O-methyltransferase from Homo sapiens)
  • Activation system: Co-expression of CgPPTase (phosphopantetheinyl transferase from Corynebacterium glutamicum) to activate ACAR enzyme
  • Glycosylation machinery: Integration of plant-derived UDP-glycosyltransferases (UGTs) for vanillin conjugation

Table 3: Glycosyltransferase Engineering in Yeast Vanillin Production Systems

GlycosyltransferaseSource OrganismHost YeastGlycosylation EfficiencyVanillin β-D-Glucoside YieldCellular Tolerance
UGT72E2Arabidopsis thalianaS. pombe>80% conversion65 mg/LUp to 25 g/L without growth inhibition
UGT71C2Arabidopsis thalianaS. cerevisiae45-50% conversion45 mg/LTolerant to 5 g/L
UGT94F1Vanilla planifoliaS. cerevisiae92% conversion (in vitro)Not reportedNot quantified [6]

Expression of Arabidopsis thaliana UGT72E2 in S. pombe creates a particularly efficient vanillin glucosylation system, converting >80% of intracellular vanillin to vanillin β-D-glucoside. This glycoside accumulates extracellularly at concentrations up to 25 g/L without inhibiting yeast growth, whereas non-glycosylated vanillin causes significant growth defects at concentrations as low as 0.5 g/L [3] [7]. The glucosylation reaction follows Michaelis-Menten kinetics with Km values of 0.38 mM for UDP-glucose and 0.42 mM for vanillin, indicating high substrate affinity [6].

Advanced strain engineering further optimizes glycosylation efficiency through:

  • ADH6 knockout: Elimination of vanillin reductase activity that diverts vanillin to vanillyl alcohol
  • Glucose uptake regulation: Modifications to HXT transporters to increase UDP-glucose availability
  • Vacuolar targeting: Fusion of tonoplast transporters to sequester glucovanillin away from endogenous β-glucosidases

These engineered systems achieve a 5-fold improvement in free vanillin production upon enzymatic deglycosylation compared to first-generation strains [3]. Continuous culture of Δpdc1 mutants shows particular promise, with 2-fold productivity enhancement in bioreactor systems [3]. The yeast-derived vanillin glucoside mirrors the natural conjugate found in vanilla pods, providing similar slow-release characteristics during consumption as salivary amylases gradually hydrolyze the glycosidic bond [7].

Properties

CAS Number

8047-24-3

Product Name

Vanilla tincture

IUPAC Name

4-[2-[5-(4-carbamoylphenyl)-2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1,3-dihydroisoquinolin-1-yl]-2-oxoethyl]benzoic acid;3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]-1-[4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-5-(4-nitrophenyl)-1,3-dihydroisoquinolin-2-yl]prop-2-en-1-one;4-[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-1,3-dihydroisoquinolin-5-yl]-N-methylbenzamide

Molecular Formula

C111H94Cl3F3N18O12

Molecular Weight

2035.4 g/mol

InChI

InChI=1S/C38H34ClFN6O3.C37H30ClFN6O5.C36H30ClFN6O4/c1-23-8-10-24(11-9-23)20-32(47)36-29-7-5-6-27(25-12-14-26(15-13-25)37(49)41-4)34(29)38(2,3)21-45(36)33(48)19-16-28-31(46-22-42-43-44-46)18-17-30(39)35(28)40;1-37(2)19-44(31(47)17-14-26-29(45-20-41-42-43-45)16-15-28(38)33(26)39)34(30(46)18-21-6-8-24(9-7-21)36(49)50)27-5-3-4-25(32(27)37)22-10-12-23(13-11-22)35(40)48;1-22-7-9-23(10-8-22)19-31(45)35-28-6-4-5-26(24-11-13-25(14-12-24)44(47)48)33(28)36(2,3)20-42(35)32(46)18-15-27-30(43-21-39-40-41-43)17-16-29(37)34(27)38/h5-19,22,36H,20-21H2,1-4H3,(H,41,49);3-17,20,34H,18-19H2,1-2H3,(H2,40,48)(H,49,50);4-18,21,35H,19-20H2,1-3H3

InChI Key

MCRGBNHNSZXHEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)C(=O)NC.CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)[N+](=O)[O-].CC1(CN(C(C2=CC=CC(=C21)C3=CC=C(C=C3)C(=O)N)C(=O)CC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6)C

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